Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate
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Overview
Description
Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate is a synthetic organic compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . This compound features a unique structure that includes both azetidine and oxetane rings, which are four-membered heterocyclic compounds containing nitrogen and oxygen atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the formation of the oxetane ring. The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The oxetane ring is then introduced via a similar aza-Michael addition reaction using methyl 2-(oxetan-3-ylidene)acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the azetidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of ester derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate has several scientific research applications, including:
Biology: Its unique structure makes it a valuable tool in studying the interactions of azetidine and oxetane rings with biological molecules.
Industry: Used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The azetidine and oxetane rings can interact with enzymes, receptors, and other proteins, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(azetidin-3-ylidene)acetate: Contains an azetidine ring but lacks the oxetane ring, making it less versatile in certain applications.
Methyl 2-(oxetan-3-ylidene)acetate: Contains an oxetane ring but lacks the azetidine ring, limiting its potential interactions with biological molecules.
The presence of both azetidine and oxetane rings in this compound makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
ethyl 2-[3-(3-hydroxyazetidin-1-yl)oxetan-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-2-15-9(13)3-10(6-14-7-10)11-4-8(12)5-11/h8,12H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRRDGQNJWTSNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(COC1)N2CC(C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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